(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[45]decane-2-thione is a complex organic compound with a unique structure that includes a spirocyclic framework and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone to form the imine intermediate, followed by cyclization with a thione-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the thione group to a thiol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding pockets, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-one: Similar structure but with a ketone group instead of a thione.
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-amine: Similar structure but with an amine group instead of a thione.
Uniqueness
The presence of the thione group in (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H27N3S |
---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
4-benzylimino-1-butyl-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C19H27N3S/c1-2-3-14-22-18(23)21-17(19(22)12-8-5-9-13-19)20-15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
CEBCZDTZNPYKLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=S)NC(=NCC2=CC=CC=C2)C13CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.